Ripretinib
Vue d'ensemble
Description
Ripretinib, also known as Qinlock, is a small molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor α (PDGFRA). It is used to treat gastrointestinal stromal tumor (GIST) in patients who have received treatment with at least 3 other medicines .
Synthesis Analysis
Ripretinib was synthesized by constructing a 1,6-naphtholide involving the junction of an α-aryl ester and appropriately functionalized 4-aminopyridine .Molecular Structure Analysis
Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase .Chemical Reactions Analysis
Ripretinib is a small molecule inhibitor of the receptor tyrosine kinases KIT and PDGFRA. After successive cycles of treatment, gastrointestinal stromal tumours can carry a wide array of mutations, which makes resistance to treatment more likely .Physical And Chemical Properties Analysis
The molecular formula of Ripretinib is C24H21BrFN5O2 and its molecular weight is 510.36 .Applications De Recherche Scientifique
Treatment of Gastrointestinal Stromal Tumors (GIST)
Summary of the Application
Ripretinib is a novel drug used to treat patients with advanced gastrointestinal stromal tumors (GIST). It is a broad-spectrum KIT and PDGFRA inhibitor .
Methods of Application
Ripretinib is administered orally to patients who have received prior treatment with ≥3 kinase inhibitors, including imatinib . The drug inhibits KIT and PDGFRA kinase, including wild-type, primary and secondary mutations .
Results or Outcomes
In the INVICTUS trial, ripretinib significantly improved median progression-free survival (PFS) compared with placebo in patients with advanced GIST who were resistant to approved treatments (median PFS of 6.3 months with ripretinib compared with 1.0 months with placebo) .
Treatment of Advanced Malignancies
Summary of the Application
DCC-2618 is being studied as a possible treatment for patients with advanced malignancies driven by a gene called proto-oncogene which produces the protein called tyrosine-protein kinases .
Methods of Application
The specific methods of application or experimental procedures for this use case are not detailed in the available sources. However, like its use in GIST, it’s likely that DCC-2618 would be administered orally.
Results or Outcomes
The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether DCC-2618 can effectively treat advanced malignancies driven by the proto-oncogene .
Treatment of Systemic Mastocytosis (SM)
Summary of the Application
Ripretinib is being studied as a potential treatment for systemic mastocytosis (SM), a condition characterized by an overproduction of mast cells .
Results or Outcomes
The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether DCC-2618 can effectively treat systemic mastocytosis driven by the proto-oncogene .
Combination with MEK Inhibitors
Summary of the Application
DCC-2618 has been studied in combination with MEK inhibitors in cell lines and mouse models . This combination has shown potential in inducing and enhancing the apoptotic response and preventing growth of resistant colonies in both imatinib-sensitive and -resistant GIST and mastocytosis cell lines .
Methods of Application
The specific methods of application or experimental procedures for this use case are not detailed in the available sources. However, it’s likely that DCC-2618 and the MEK inhibitors would be administered orally.
Results or Outcomes
The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether the combination of DCC-2618 and MEK inhibitors can effectively induce apoptosis and prevent growth of resistant colonies in both imatinib-sensitive and -resistant GIST and mastocytosis cell lines .
Treatment of Myeloproliferative Neoplasm (MPN) and Soft Tissue Sarcoma
Summary of the Application
DCC-2618 is being studied as a potential treatment for myeloproliferative neoplasm (MPN) and soft tissue sarcoma .
Results or Outcomes
The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether DCC-2618 can effectively treat myeloproliferative neoplasm (MPN) and soft tissue sarcoma .
Synthesis of N-substituted Ureas
Summary of the Application
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Methods of Application
The specific methods of application or experimental procedures for this use case are not detailed in the available sources. However, it’s likely that DCC-2618 would be administered orally.
Results or Outcomes
The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether the synthesis of N-substituted ureas can be effectively achieved .
Safety And Hazards
Ripretinib can cause serious side effects including skin cancer, hypertension (high blood pressure) and cardiac dysfunction manifested as ejection fraction decrease (when the muscle of the left ventricle of the heart is not pumping as well as normal) . It is recommended to use full personal protective equipment while handling Ripretinib and avoid breathing vapors, mist, dust or gas .
Orientations Futures
Ripretinib is approved for patients with gastrointestinal stromal tumours after the tumour has become resistant to three or more other kinase inhibitors. In a pivotal phase III clinical trial in patients with gastrointestinal stromal tumours and who had failure with three or more prior treatments, ripretinib significantly delayed disease progression compared with placebo .
Propriétés
IUPAC Name |
1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVGZHQAGLHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027956 | |
Record name | Ripretinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
568.6±50.0 | |
Record name | Ripretinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth. | |
Record name | Ripretinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ripretinib | |
CAS RN |
1442472-39-0 | |
Record name | Ripretinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ripretinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ripretinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIPRETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.